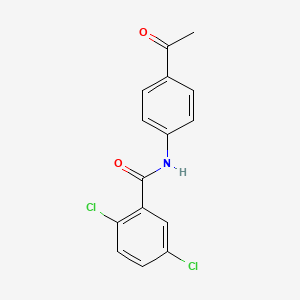![molecular formula C24H25N3O3S B5558556 N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)
N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzylidene hydrazine derivatives, similar to the target compound, involves the formation of a hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone. This is often followed by the introduction of a sulfonamide group through subsequent chemical modifications. These reactions typically require precise conditions, including controlled temperatures and specific catalysts, to ensure the desired product is obtained with high purity and yield (Purandara et al., 2018).
Molecular Structure Analysis
The molecular structure of benzylidene hydrazine derivatives is characterized by a central linear arrangement of the carbon-carbon-nitrogen-nitrogen atoms. This linear conformation is crucial for the stability and reactivity of these compounds. Crystallographic studies reveal that these molecules often form dimeric structures through hydrogen bonding, particularly involving the sulfonamide and hydrazone groups, which contribute to their solid-state packing and properties (Purandara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
- The compound is used in the synthesis of benzenesulfonamides with potential for cytotoxic activities and carbonic anhydrase inhibition. These properties are crucial for further studies in anti-tumor activities. One study synthesized a series of benzenesulfonamides starting from substituted benzaldehydes, showing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis
- The crystal structures of derivatives of this compound have been investigated. Studies involving compounds like (E)-N-{2-[2-(benzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide demonstrated similar molecular conformations and hydrogen-bonding patterns in all structures. Hirshfeld surface analyses provided insights into various intermolecular contacts, showing significant H...H and O...H interactions (Purandara et al., 2018).
Antitubercular Potential
- The compound's derivatives have been studied for potential antitubercular properties. For example, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide was investigated for its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).
Synthesis and Structural Features
- Studies have also explored the synthesis and structural features of derivatives of this compound. For instance, the synthesis of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides and their structural study through X-ray single-crystal analysis and DFT calculations revealed insights into self-association in solutions (Nikonov et al., 2019).
Antimicrobial and Antitumor Activity
- Research has also been conducted on the antimicrobial and antitumor activity of certain nitrogen heterocycles derived from the compound. This includes the study of synthesized thiazole and imidazolidin-2-thione derivatives on various tumor cell lines, demonstrating some compounds' effectiveness in antimicrobial activity (El-Shenawy, 2016).
Antimicrobial Activity of Clubbed Heterocyclic Compounds
- The compound has been used in the synthesis of benzene sulfonamide derivatives with significant antimicrobial activity. The synthesis of these compounds and their evaluation against various bacteria and fungi highlight their potential in antimicrobial applications (Sarvaiya et al., 2019).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-14-15-21(20(3)19(18)2)16-25-26-24(28)17-27(22-10-6-4-7-11-22)31(29,30)23-12-8-5-9-13-23/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMPHANKCMWJB-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)
![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)